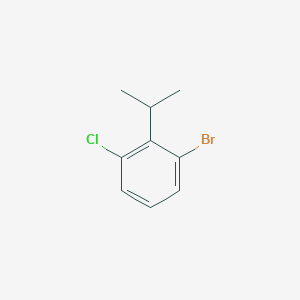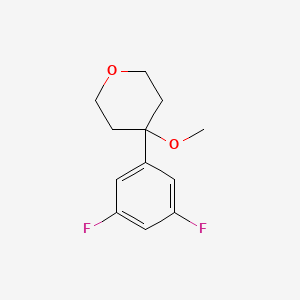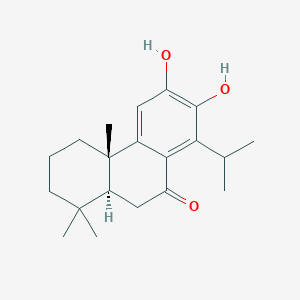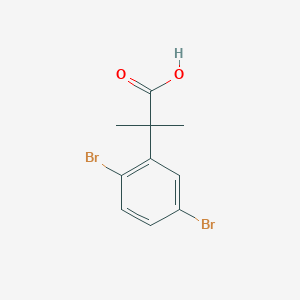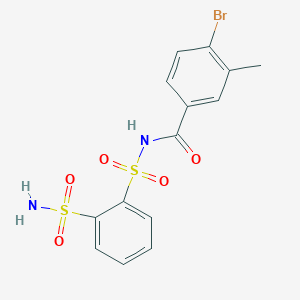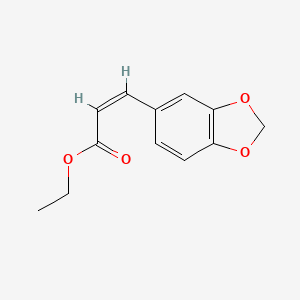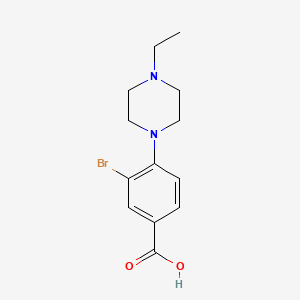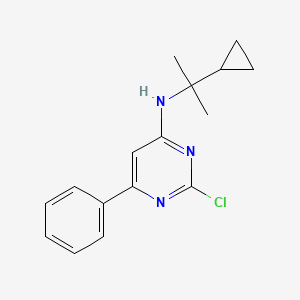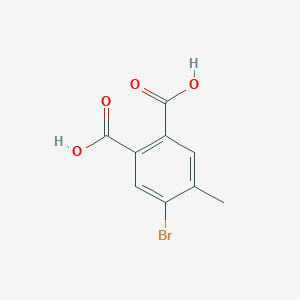
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminoethyl group, a fluorine atom, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce imines or more complex amines.
科学的研究の応用
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluorobenzenesulfonamide: Lacks the aminoethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.
4-(2-Aminoethyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminoethyl group increases its potential for interactions with biological targets.
特性
分子式 |
C8H11FN2O2S |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-8-5-7(14(11,12)13)2-1-6(8)3-4-10/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChIキー |
OPYSSRDNNGPWOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



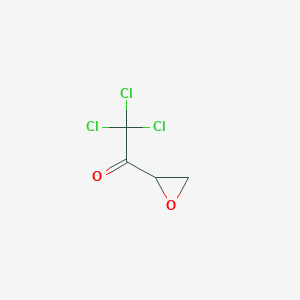
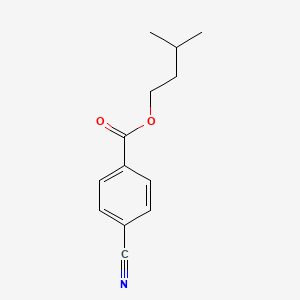
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
